molecular formula C17H13ClO2 B1434719 2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one CAS No. 1260178-76-4

2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one

Cat. No.: B1434719
CAS No.: 1260178-76-4
M. Wt: 284.7 g/mol
InChI Key: FGYUTTLKVHYHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Chloroethyl)-3-phenyl-4H-chromen-4-one is an organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromone core with a phenyl group at the 3-position and a 1-chloroethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with a chromone derivative and a phenyl group.

    Cyclization: The final step involves cyclization to form the chromone core, which can be facilitated by acidic or basic conditions depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the chromone core.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted chromones.

Scientific Research Applications

2-(1-Chloroethyl)-3-phenyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Chloroethyl)-4H-chromen-4-one: Lacks the phenyl group, which may affect its biological activity.

    3-Phenyl-4H-chromen-4-one: Lacks the 1-chloroethyl group, which can influence its reactivity and interactions.

Uniqueness

2-(1-Chloroethyl)-3-phenyl-4H-chromen-4-one is unique due to the presence of both the phenyl and 1-chloroethyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

2-(1-chloroethyl)-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO2/c1-11(18)17-15(12-7-3-2-4-8-12)16(19)13-9-5-6-10-14(13)20-17/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYUTTLKVHYHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one
Reactant of Route 2
2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one
Reactant of Route 5
Reactant of Route 5
2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one
Reactant of Route 6
Reactant of Route 6
2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.